5-Iodo-4-methyl-1h-indazole
Overview
Description
5-Iodo-4-methyl-1h-indazole is a chemical compound with the molecular formula C8H7IN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important in medicinal chemistry due to their presence in many bioactive compounds .
Molecular Structure Analysis
Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable than the 2H-indazole, making it the predominant tautomer . The specific molecular structure of 5-Iodo-4-methyl-1h-indazole would require more specific information or computational analysis for accurate determination.Scientific Research Applications
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .
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Pharmacological Activities : Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
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Anticancer Drugs : Indazole-containing compounds serve as structural motifs in drug molecules. For example, niraparib has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
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Tyrosine Kinase Inhibitors : Pazopanib, an indazole-containing compound, is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .
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Antihypertensive Agents : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive agents .
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Antidepressant Agents : Indazole-containing heterocyclic compounds also have applications as antidepressant agents .
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Anti-inflammatory and Antibacterial Agents : Indazole-containing heterocyclic compounds are used as anti-inflammatory and antibacterial agents .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-iodo-4-methyl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEVJKIZALCPJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=NN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-4-methyl-1h-indazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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